2-{4-[5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperazin-1-yl}ethanol
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Overview
Description
2-{4-[5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperazin-1-yl}ethanol is a useful research compound. Its molecular formula is C15H20N6O2 and its molecular weight is 316.365. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
Research on compounds structurally related to "2-{4-[5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperazin-1-yl}ethanol" demonstrates their utility in generating antimicrobial agents. For example, the synthesis of N-Mannich bases derived from 1,3,4-oxadiazoles has shown significant antimicrobial and anti-proliferative activities. These compounds exhibit broad-spectrum antibacterial activities against both Gram-positive and Gram-negative bacteria, as well as against the yeast-like pathogenic fungus Candida albicans. The piperazinomethyl derivatives in particular displayed potent activity, suggesting their potential as leads for developing new antimicrobial agents (Al-Wahaibi et al., 2021).
Anticancer Applications
In addition to antimicrobial activities, derivatives structurally similar to "this compound" have been investigated for their anti-proliferative effects against various cancer cell lines. The synthesized compounds were evaluated against prostate cancer, human colorectal cancer, human hepatocellular carcinoma, human epithelioid carcinoma, and human breast cancer cell lines, with some showing optimum anti-proliferative activity. This suggests the potential of these compounds in anticancer drug development, highlighting their importance in scientific research aimed at finding new therapeutic agents (Al-Wahaibi et al., 2021).
Mechanism of Action
Target of Action
Similar compounds with a 1,2,4-oxadiazole ring have been recognized as selective inhibitors of human carbonic anhydrase isoforms . These enzymes play a crucial role in maintaining pH balance in the body and are involved in various physiological and pathological processes .
Mode of Action
Compounds with a 1,2,4-oxadiazole ring are known to interact with their targets through hydrogen bonding . This interaction can lead to changes in the target’s function, potentially altering biochemical pathways .
Biochemical Pathways
Similar 1,2,4-oxadiazole derivatives have been found to affect pathways related to cancer therapy, age-related diseases, antimicrobials, and peroxisome proliferator-activated receptor αr/δ (pparα/δ) dual agonists . The downstream effects of these pathway alterations would depend on the specific pathway and target involved.
Result of Action
Similar compounds with a 1,2,4-oxadiazole ring have been used in the treatment of various diseases, including duchenne muscular dystrophy, hypertension, and parkinson’s disease . The specific effects would depend on the compound’s targets and mode of action.
Properties
IUPAC Name |
2-[4-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperazin-1-yl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2/c22-8-7-20-3-5-21(6-4-20)14-12(9-16-10-17-14)15-18-13(19-23-15)11-1-2-11/h9-11,22H,1-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFAIEYAMRYUAKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=CN=CN=C3N4CCN(CC4)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.